![molecular formula C11H11N3O2S B1470287 3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid CAS No. 1492185-54-2](/img/structure/B1470287.png)
3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
- A study by Harutyunyan et al. (2015) demonstrated the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine through the reaction of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with various amines. This highlights the role of similar compounds in the synthesis of complex organic molecules (Harutyunyan et al., 2015).
Antimicrobial Activity
- Patel et al. (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, indicating the potential of compounds like 3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid in developing antimicrobial agents (Patel & Patel, 2017).
Inhibition of Protein Kinase CK2
- Research by Golub et al. (2011) found that certain thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids are effective inhibitors of human protein kinase CK2, a key enzyme in cell regulation (Golub et al., 2011).
DNA Binding and Antiproliferative Activity
- A study by Riccardi et al. (2019) focused on the synthesis of Pt(II)-complexes with an L-alanyl-based ligand for binding RNA biomedical targets, indicating the use of similar compounds in the development of cancer therapeutics (Riccardi et al., 2019).
Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives
- El-Meligie et al. (2020) utilized 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing various thienopyrimidine derivatives, showcasing the compound's versatility in organic synthesis (El-Meligie et al., 2020).
Antiviral Evaluations
- Sayed and Ali (2007) synthesized derivatives of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone for antiviral evaluations, indicating the potential use of similar compounds in antiviral research (Sayed & Ali, 2007).
Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a key component in many biologically active compounds. Pyrimidine derivatives are known to interact with a variety of targets, including enzymes, receptors, and nucleic acids . .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. For instance, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Given its structural components, it could potentially interfere with pathways involving pyrimidine metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system it interacts with. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby influencing various signaling pathways . Additionally, the compound’s interaction with proteins involved in cellular metabolism suggests its role in modulating metabolic processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For instance, the compound may influence the activity of enzymes involved in the citric acid cycle, glycolysis, or fatty acid metabolism . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
properties
IUPAC Name |
3-[(6-thiophen-2-ylpyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-11(16)3-4-12-10-6-8(13-7-14-10)9-2-1-5-17-9/h1-2,5-7H,3-4H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOOXQSAKBCWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)

![2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470209.png)
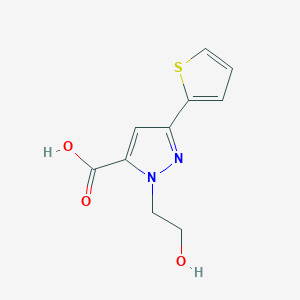
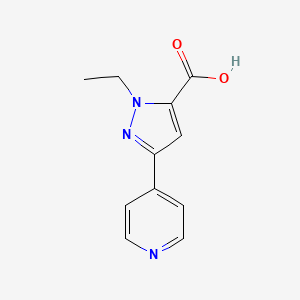
![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B1470213.png)
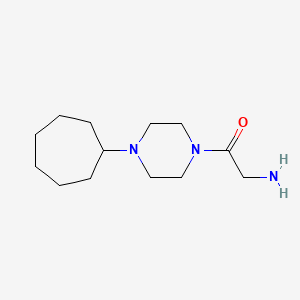
![2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470216.png)
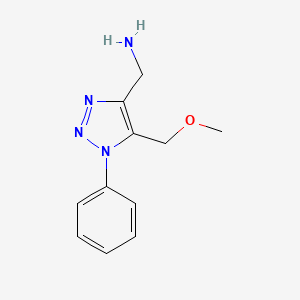

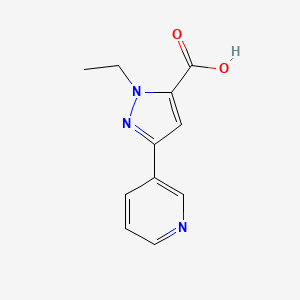

![1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1470225.png)
